2-Methyl-2-nitro-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

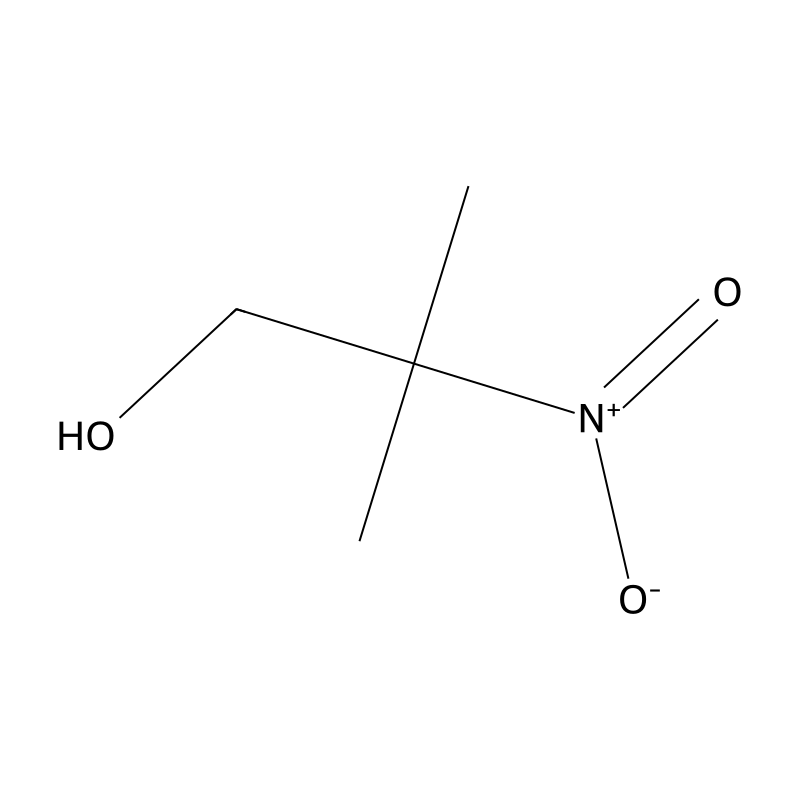

2-Methyl-2-nitro-1-propanol is a solid at room temperature, typically appearing as a white crystalline substance. Its chemical structure features a nitro group (-NO₂) attached to the second carbon of a propanol chain, which contributes to its reactivity and functional properties. The compound exists in various forms, including as a crystalline powder with high purity levels often exceeding 95% after synthesis .

2-Nitroisobutanol is a flammable liquid and can irritate the skin, eyes, and respiratory system []. It's important to handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

Please Note:

- Due to the potential hazards, this information is for scientific research purposes only.

- No information is available on the mechanism of action of 2-nitroisobutanol in biological systems.

Synthesis:

-Methyl-2-nitro-1-propanol (also known as 2-nitroisobutanol) is a nitroalcohol with the chemical formula C₄H₉NO₃. It can be synthesized through various methods, including:

- Nitration of isobutyraldehyde with a mixture of nitric acid and sulfuric acid PubChem, National Institutes of Health: )

- Reaction of isobutyric acid with thionyl chloride and subsequent treatment with sodium nitrite ScienceDirect, Nitration of Aliphatic Carboxylic Acids, 1978:

Applications:

While 2-methyl-2-nitro-1-propanol has limited direct applications, it serves as a valuable intermediate in the synthesis of various other chemicals used in scientific research. Here are some examples:

- Synthesis of chiral alcohols: 2-Methyl-2-nitro-1-propanol can be converted into chiral alcohols, which are essential components in the development of pharmaceuticals and other biologically active molecules Journal of Organic Chemistry, Asynchronous Catalytic Enantioselective Hydrogenation of Nitroalkanes, 2010:

- Preparation of nitroalkanes: It can be used as a starting material for the preparation of other nitroalkanes through various substitution reactions Chemical Reviews, Recent Advances in Nitroalkane Chemistry, 2008:

- Study of reaction mechanisms: Due to its reactive nature, 2-methyl-2-nitro-1-propanol has been employed in studies to understand the mechanisms of various chemical reactions, including nitration, reduction, and substitution The Journal of Organic Chemistry, Kinetics and Mechanism of the Nitration of Isobutyraldehyde, 1962:

The primary reactions involving 2-methyl-2-nitro-1-propanol include:

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, making it useful in organic synthesis.

- Reduction Reactions: It can be reduced to form corresponding amines or alcohols, depending on the conditions and reagents used.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are valuable in various applications.

Several methods exist for synthesizing 2-methyl-2-nitro-1-propanol:

- Reaction of 2-Nitropropane with Formaldehyde:

- Solvent-Based Synthesis:

The primary applications of 2-methyl-2-nitro-1-propanol include:

- Adhesion Promoter: It is used to enhance the adhesion of rubber materials to tire cords in radial tires .

- Intermediate in Organic Synthesis: The compound serves as a building block for various chemical syntheses in organic chemistry.

- Plastic Molecular Alloys: It plays a role in the formulation of plastic molecular alloys, contributing to material properties such as flexibility and strength .

Research on interaction studies involving 2-methyl-2-nitro-1-propanol primarily focuses on its chemical reactivity rather than biological interactions. Its ability to participate in nucleophilic substitution reactions makes it an interesting subject for studies on chemical kinetics and catalysis.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-methyl-2-nitro-1-propanol. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Characteristics | Unique Features |

|---|---|---|---|

| 1-Nitropropan-2-ol | C₃H₇NO₂ | A primary alcohol with a nitro group | Less sterically hindered than 2-methyl |

| 3-Nitrobutanol | C₄H₉NO₃ | A butanol derivative with a nitro group | Longer carbon chain |

| 2-Nitroethanol | C₂H₅NO₂ | A smaller nitro alcohol | Simpler structure |

| Nitroethane | C₂H₅NO₂ | An ethyl derivative with a nitro group | No hydroxyl group |

The unique aspect of 2-methyl-2-nitro-1-propanol lies in its tertiary carbon structure, which provides distinct reactivity and stability compared to other nitro alcohols.

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (98.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

1-Propanol, 2-methyl-2-nitro-: ACTIVE